molecular formula C23H29NO2 B1202727 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol CAS No. 92836-37-8

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

Cat. No.: B1202727
CAS No.: 92836-37-8
M. Wt: 351.5 g/mol
InChI Key: UXFOUDJIDGKJDT-UHFFFAOYSA-N
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Description

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(331)non-9-yl)phenol is a complex organic compound with a unique structure that includes a bicyclic nonane ring system, a methoxy group, and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the bicyclic nonane ring system through a Diels-Alder reaction, followed by the introduction of the methoxy and phenylethyl groups via nucleophilic substitution and Friedel-Crafts alkylation, respectively. The final step often involves the hydroxylation of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phenyl ring or the bicyclic nonane system, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-(9-formyl-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol.

Scientific Research Applications

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is explored for its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to receptor sites, while the bicyclic nonane system provides structural rigidity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol can be compared to other bicyclic nonane derivatives, such as 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)aniline and 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)benzene.

Uniqueness:

  • The presence of the phenol group distinguishes it from other similar compounds, providing unique reactivity and binding properties.
  • The combination of the bicyclic nonane system with the phenylethyl and methoxy groups offers a distinct structural framework that can influence its chemical behavior and biological activity.

Properties

IUPAC Name

3-[9-methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-26-23(19-9-6-12-22(25)15-19)20-10-5-11-21(23)17-24(16-20)14-13-18-7-3-2-4-8-18/h2-4,6-9,12,15,20-21,25H,5,10-11,13-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFOUDJIDGKJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918935
Record name 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92836-37-8
Record name P 7521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092836378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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